![molecular formula C17H17N3S2 B14253607 Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 402955-20-8](/img/structure/B14253607.png)
Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a thiazole ring and a naphthalene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- typically involves the reaction of 4-methyl-2-thiazolylamine with 1-naphthyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea group into a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thiol derivatives
Substitution: Substituted thioureas
科学的研究の応用
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes.
類似化合物との比較
Similar Compounds
Thiourea: A simpler analog with a broad range of applications in agriculture and medicine.
Naphthylthiourea: Similar in structure but lacks the thiazole ring, used in various chemical syntheses.
Thiazolylthiourea: Contains the thiazole ring but differs in the substituents attached to the thiourea group.
Uniqueness
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is unique due to its combination of a thiazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
402955-20-8 |
|---|---|
分子式 |
C17H17N3S2 |
分子量 |
327.5 g/mol |
IUPAC名 |
1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R)-1-naphthalen-1-ylethyl]thiourea |
InChI |
InChI=1S/C17H17N3S2/c1-11-10-22-17(18-11)20-16(21)19-12(2)14-9-5-7-13-6-3-4-8-15(13)14/h3-10,12H,1-2H3,(H2,18,19,20,21)/t12-/m1/s1 |
InChIキー |
ACIJRUFDQJLQDX-GFCCVEGCSA-N |
異性体SMILES |
CC1=CSC(=N1)NC(=S)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1=CSC(=N1)NC(=S)NC(C)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)


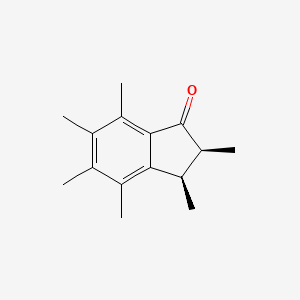
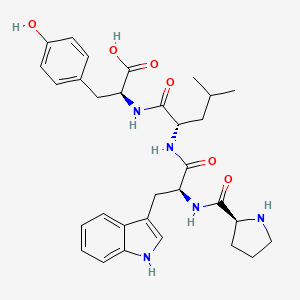
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)

![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
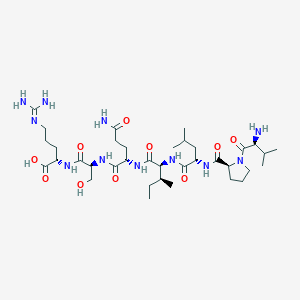
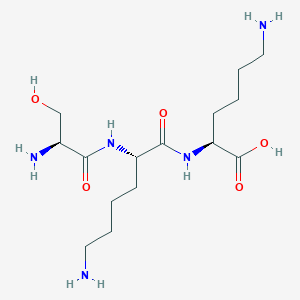
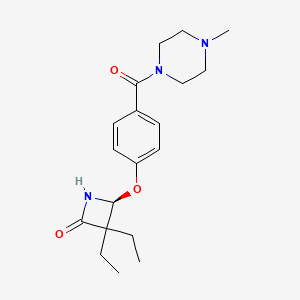
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
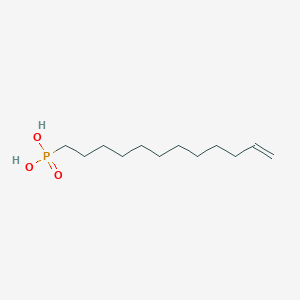
![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
